N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide
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Overview
Description
The compound “N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and an indole ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic, which means they are particularly stable. The indole ring is also aromatic and has interesting electronic properties .Chemical Reactions Analysis
This compound could potentially undergo various types of chemical reactions. For example, the pyrazole ring could undergo electrophilic substitution reactions, and the carboxamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present .Scientific Research Applications
- The compound has been studied as a potential inhibitor of specific kinases harboring a rare cysteine in the hinge region. Notably, it shows inhibitory potency against kinases such as MPS1 (monopolar spindle 1), MAPKAPK2, and p70S6Kβ/S6K2 .
- The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide involves a three-step procedure. Notably, it includes a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
- The compound’s structure was derived from a potent reversible MPS1 inhibitor. Designing potential irreversible inhibitors like this one is essential for developing covalent inhibitors that can form stable interactions with their targets .
- Although not directly related to this compound, research on pyrazoline derivatives has explored their neurotoxic potentials. Investigating the effects on acetylcholinesterase (AChE) activity and oxidative stress markers in the brain could provide valuable insights .
Protein Kinase Inhibition
Heterocycle Reactions
Covalent Inhibitors
Neurotoxicity Assessment
High-Resolution Structural Analysis
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1H-indole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-24-12-17(11-23-24)16-6-13(8-20-10-16)9-22-19(25)15-3-2-14-4-5-21-18(14)7-15/h2-8,10-12,21H,9H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRSDZDOAZCISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide |
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